molecular formula C19H15N3OS3 B2447507 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 477486-55-8

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2447507
CAS No.: 477486-55-8
M. Wt: 397.53
InChI Key: XTKSHIRUHRJFFQ-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic small molecule featuring a benzothiazole-thiazole core, designed for advanced medicinal chemistry and pharmacology research. Compounds based on the benzothiazole scaffold are recognized for their diverse biological activities and are extensively investigated in multitarget therapeutic development . Research Applications and Value: This compound is of significant interest for polypharmacology studies, where a single molecule is designed to interact with multiple biological targets. Benzothiazole derivatives have been explored as dual inhibitors of key enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Inhibiting these enzymes simultaneously represents a promising strategy for managing pain and inflammation without the depressive effects on voluntary behavior seen with common analgesics like opioids . Furthermore, structurally similar benzothiazole analogs have demonstrated potent antiproliferative activity in various cancer cell lines, including paraganglioma and pancreatic cancer models, making them valuable leads in oncology research . Some derivatives also show potential as antimycobacterial agents targeting the DprE1 enzyme in Mycobacterium tuberculosis . Note to Researchers: The specific biological profile, potency, and mechanism of action for this exact compound require empirical determination. Its structure suggests potential for interaction with enzymes and receptors through its heterocyclic rings and thioether linkage. Quality & Handling: This product is intended for research purposes by qualified laboratory personnel only. It is not approved for diagnostic, therapeutic, or personal use. Please refer to the available safety data sheet for proper handling and storage conditions.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS3/c23-17(10-11-24-13-6-2-1-3-7-13)22-19-21-15(12-25-19)18-20-14-8-4-5-9-16(14)26-18/h1-9,12H,10-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKSHIRUHRJFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the thiazole ring: This involves the reaction of a thioamide with an α-haloketone.

    Coupling of the benzo[d]thiazole and thiazole rings: This step often involves a cross-coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the phenylthio group: This can be done via a nucleophilic substitution reaction using a phenylthiol and an appropriate leaving group.

    Formation of the propanamide group: This final step involves the reaction of the intermediate compound with a suitable amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylthio group, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, organolithium compounds, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Case Study:
A study demonstrated that the compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Properties

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide has also been studied for its anticancer effects. It was tested against various cancer cell lines, including breast adenocarcinoma (MCF7).

Findings:
In vitro assays revealed that the compound exhibited cytotoxicity against MCF7 cells, with IC50 values indicating significant potential for development as an anticancer drug .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with biological targets. These studies help elucidate the mechanisms through which the compound exerts its pharmacological effects.

Example:
Docking simulations indicated favorable interactions with specific enzymes involved in cancer cell proliferation, supporting its role as a potential therapeutic agent .

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Benzothiazole and Thiazole Rings: These are synthesized through cyclization reactions involving appropriate precursors.
  • Amidation Reaction: The final step involves the reaction of the thiazole derivative with phenylthio compounds to yield the desired amide.

Toxicological Profile

While specific toxicological data on this compound remains limited, related compounds have shown varying toxicity levels based on their structural characteristics. Preclinical studies are essential to evaluate safety before clinical applications.

Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialTurbidimetric methodEffective against Gram-positive and Gram-negative bacteria
AnticancerSRB assaySignificant cytotoxicity against MCF7 cells
Molecular DockingDocking simulationsFavorable binding interactions with cancer-related enzymes

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, affecting signal transduction pathways.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide can be compared with similar compounds such as:

    Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole ring and may have similar bioactive properties.

    Thiazole derivatives: Compounds with the thiazole ring, which may also exhibit similar chemical reactivity and biological activity.

    Phenylthio derivatives: Compounds containing the phenylthio group, which can influence the compound’s overall properties.

The uniqueness of this compound lies in its combined structure, which may confer distinct chemical and biological properties not found in simpler analogs.

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide is a compound that belongs to the class of benzothiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

C15H12N2S3\text{C}_{15}\text{H}_{12}\text{N}_2\text{S}_3

This structure features a benzothiazole moiety, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to this compound have been evaluated for their effects on human cancer cell lines. The EGFR inhibitory activity was assessed using the MTT assay, revealing significant antitumor effects against high EGFR-expressing cell lines such as HeLa, while showing minimal toxicity to normal cells like HL7702 and HUVECs .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (nmol/L)Target Cell Line
D0455.0HeLa
D0888.3HeLa
Gefitinib1.9HeLa

Antibacterial Activity

Benzothiazole derivatives have also shown promising antibacterial properties . In particular, compounds that include thiazole and sulfonamide groups were synthesized and tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. These compounds exhibited a bacteriostatic effect by inhibiting the enzyme dihydropteroate synthetase (DHPS), crucial for folate synthesis in bacteria .

Table 2: Antibacterial Activity of Benzothiazole Derivatives

Compound NameConcentration (mM)Zone of Inhibition (mm)
Isopropyl (5a)8E. coli: 10.5
S. aureus: 8
B. subtilis: 9

Acetylcholinesterase Inhibition

Another significant aspect of benzothiazole derivatives is their role as acetylcholinesterase inhibitors , which are crucial in the treatment of Alzheimer's disease. Compounds containing these moieties have shown strong inhibitory activity against AChE, with some exhibiting IC50 values as low as 2.7 µM . This suggests potential therapeutic applications in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • EGFR Inhibition : The compound may bind to the epidermal growth factor receptor (EGFR), inhibiting its kinase activity and thus blocking downstream signaling pathways that promote cell proliferation and survival in cancer cells.
  • Antibacterial Mechanism : By inhibiting DHPS, these compounds disrupt folate synthesis in bacteria, leading to impaired cell division and growth.
  • Cholinergic Modulation : As AChE inhibitors, these compounds increase acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission which is beneficial in cognitive disorders.

Case Studies

Several case studies have explored the biological activity of related benzothiazole derivatives:

  • Antitumor Studies : A series of benzo[4,5]imidazo[2,1-b]thiazole derivatives were synthesized and tested for their antitumor activity against various cancer cell lines, demonstrating significant efficacy compared to standard treatments like gefitinib .
  • Antibacterial Evaluation : Research on hybrid antimicrobials combining thiazole and sulfonamide groups revealed potent antibacterial activity against multiple strains, emphasizing the importance of structural modifications in enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide?

  • Methodological Answer : The compound is typically synthesized via acylation reactions. For example, 2-aminothiazole derivatives are reacted with substituted propanoic acid derivatives under reflux conditions. A common approach involves coupling 4-(benzo[d]thiazol-2-yl)thiazol-2-amine with 3-(phenylthio)propanoic acid using coupling agents like EDCI/HOBt in anhydrous DMF. Solvent systems (e.g., ethanol, DMF) and catalysts (e.g., triethylamine) are critical for optimizing yields .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
  • Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O (~1650–1680 cm1^{-1}) and thioether S-C (~600–700 cm1^{-1}) .

Q. What in vitro assays are used for preliminary biological evaluation?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative bacteria.
  • Antioxidant Activity : DPPH radical scavenging assays to measure IC50_{50} values .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalyst Optimization : Triethylamine (TEA) or DMAP improves acylation efficiency.
  • Temperature Control : Reflux conditions (80–100°C) balance reaction kinetics and decomposition risks.
  • Example: Cyclization of thiourea intermediates (e.g., 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas) achieved 79% yield in DMF at 4 hours .

Q. What computational methods predict the compound's binding to biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like GOLD (Genetic Optimisation for Ligand Docking) account for ligand flexibility and partial protein flexibility.
  • Water Displacement : Critical for accurate binding mode prediction, as loosely bound water molecules affect affinity .

Q. How do structural modifications influence biological activity?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Chloro or nitro substituents enhance antimicrobial activity by increasing electrophilicity.
  • Thioether vs. Sulfonyl : The phenylthio group (C-S-C) improves membrane permeability compared to sulfonyl derivatives.
  • Data Example :
DerivativeSubstituentMIC against S. aureus (µg/mL)
3bp-Cl12.5 (vs. Tetracycline: 6.25)
4ao-Cl25.0
Source: Thiourea derivatives in .

Q. How to resolve contradictions in biological activity data across similar compounds?

  • Methodological Answer :

  • Dose-Response Curves : Validate IC50_{50} values using multiple replicates.
  • Cellular Uptake Studies : Fluorescence tagging (e.g., FITC conjugates) quantifies intracellular accumulation differences.
  • Metabolic Stability : Liver microsome assays identify degradation pathways affecting in vitro vs. in vivo results .

Data Contradiction Analysis

Q. Why do similar thiourea derivatives exhibit variable antibacterial activity?

  • Analysis :

  • Steric Effects : Bulky substituents (e.g., p-methoxy) reduce target binding efficiency.
  • Electronic Effects : Electron-deficient aryl groups (e.g., p-Cl) enhance interactions with bacterial enzyme active sites.
  • Example : Compound 3b (p-Cl) showed 2× higher activity than 4e (p-OCH3_3) due to improved charge transfer .

Methodological Recommendations

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of thioether groups .
  • Biological Assays : Include positive controls (e.g., tetracycline for antimicrobial tests) and validate results with orthogonal assays (e.g., time-kill kinetics) .

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